
beta-Cyclodextrin tetradecasulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Cyclodextrin Tetradecasulfate (beta-CDTDS) is a sulfated derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. Beta-CDTDS is a negatively charged molecule with a highly polar and hydrophilic nature, making it an excellent candidate for various biomedical applications.
科学研究应用
Beta-CDTDS has been extensively studied in various biomedical applications, such as drug delivery, gene therapy, and antiviral therapy. Beta-CDTDS can form inclusion complexes with hydrophobic drugs, enhancing their solubility and bioavailability. It can also protect nucleic acids from degradation and facilitate their delivery into cells. Furthermore, beta-Cyclodextrin tetradecasulfate has been shown to exhibit potent antiviral activity against a broad range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
作用机制
The mechanism of action of beta-Cyclodextrin tetradecasulfate is not fully understood, but it is believed to involve the interaction between the negatively charged sulfate groups of beta-Cyclodextrin tetradecasulfate and positively charged molecules, such as proteins and nucleic acids. The sulfated cyclodextrin can also disrupt the lipid membrane of viruses, leading to their inactivation.
生化和生理效应
Beta-CDTDS has been shown to have low toxicity and immunogenicity, making it a safe candidate for biomedical applications. It has been found to be biocompatible with various cell types and tissues, including red blood cells, hepatocytes, and endothelial cells. Beta-CDTDS can also modulate the activity of enzymes and transcription factors, affecting various biochemical pathways.
实验室实验的优点和局限性
Beta-CDTDS has several advantages for lab experiments, such as its high water solubility, stability, and low toxicity. It can also enhance the solubility and bioavailability of hydrophobic drugs, making them easier to study. However, beta-Cyclodextrin tetradecasulfate can interfere with certain assays, such as enzyme-linked immunosorbent assay (ELISA), due to its negatively charged nature.
未来方向
Beta-CDTDS has shown great potential for various biomedical applications, and several future directions can be explored. One possible direction is the development of beta-Cyclodextrin tetradecasulfate-based drug delivery systems for targeted and controlled drug release. Another direction is the investigation of beta-Cyclodextrin tetradecasulfate as a potential antiviral agent for emerging viral infections, such as COVID-19. Furthermore, the use of beta-Cyclodextrin tetradecasulfate in gene therapy and tissue engineering can also be explored.
Conclusion
In conclusion, beta-Cyclodextrin Tetradecasulfate is a sulfated derivative of beta-cyclodextrin that has shown great potential for various biomedical applications. Its high water solubility, stability, low toxicity, and potent antiviral activity make it an excellent candidate for drug delivery, gene therapy, and antiviral therapy. Further research is needed to explore its full potential and develop novel applications.
合成方法
Beta-CDTDS can be synthesized by reacting beta-cyclodextrin with chlorosulfonic acid in the presence of pyridine. The reaction results in the sulfation of the hydroxyl groups on the glucose units of beta-cyclodextrin, forming beta-Cyclodextrin tetradecasulfate. The degree of sulfation can be controlled by adjusting the reaction conditions, such as the reaction time, temperature, and molar ratio of chlorosulfonic acid to beta-cyclodextrin.
属性
CAS 编号 |
121369-51-5 |
|---|---|
产品名称 |
beta-Cyclodextrin tetradecasulfate |
分子式 |
C42H70O77S14 |
分子量 |
2255.9 g/mol |
IUPAC 名称 |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21S,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-42-hydroxy-5,10,15,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,44,45,46,47,48,49-dodecasulfooxy-20-(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-43-yl] hydrogen sulfate |
InChI |
InChI=1S/C42H70O77S14/c43-1-8-17-24(108-122(56,57)58)31(115-129(77,78)79)38(94-8)103-19-10(3-45)96-40(33(117-131(83,84)85)26(19)110-124(62,63)64)105-21-12(5-47)98-42(35(119-133(89,90)91)28(21)112-126(68,69)70)106-22-13(6-48)97-41(34(118-132(86,87)88)29(22)113-127(71,72)73)104-20-11(4-46)95-39(32(116-130(80,81)82)27(20)111-125(65,66)67)102-18-9(2-44)93-37(30(114-128(74,75)76)25(18)109-123(59,60)61)100-16-14(7-92-120(50,51)52)99-36(101-17)23(15(16)49)107-121(53,54)55/h8-49H,1-7H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)/t8-,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI 键 |
AMHIJMKZPBMCKI-PKLGAXGESA-N |
手性 SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |
SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |
规范 SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |
同义词 |
eta-cyclodextrin tetradecasulfate beta-cyclodextrin tetradecasulfate, (2(A),2(B),2(C),2(D),2(E),2(F),2(G),6(A),6(B),6(C),6(D),6(E),6(F),7(G))-isomer CTDS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



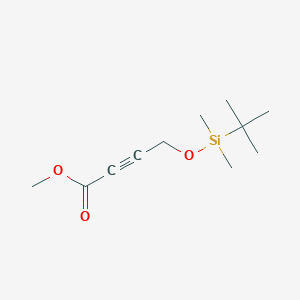
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
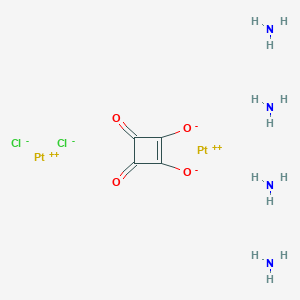
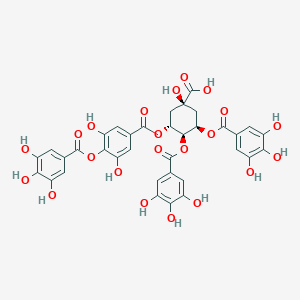
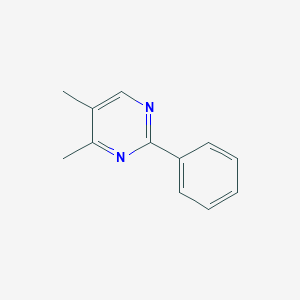
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
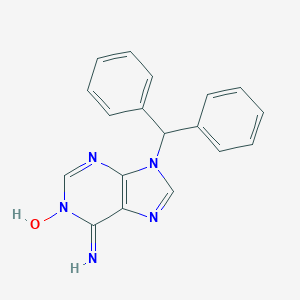
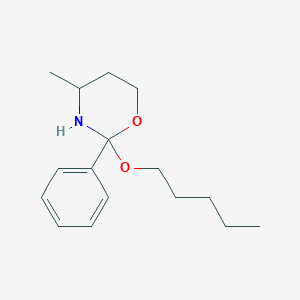
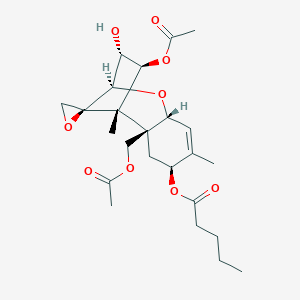
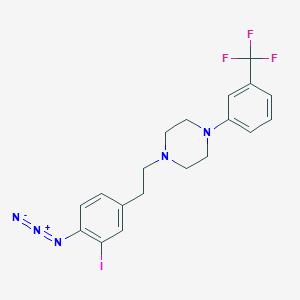
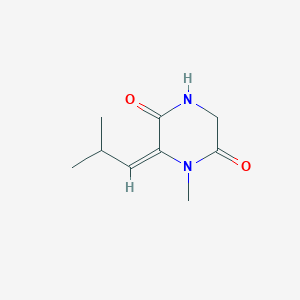
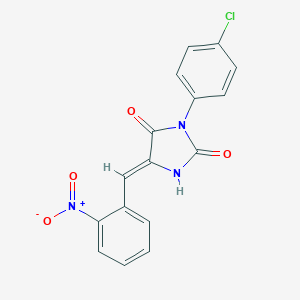
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)